3-methyl-7-(4-methylbenzyl)-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
3-methyl-7-(4-methylbenzyl)-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O2 and its molecular weight is 424.549. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
The chemical compound 3-methyl-7-(4-methylbenzyl)-8-(4-pentylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, due to its complex structure, plays a significant role in the synthesis of novel derivatives with potential biological activities. Researchers have developed methods for the regioselective methylation of related compounds, leading to intermediates useful for creating diverse derivatives, such as octahydro-1,5-imino-3-benzazocin-4,7,10-trione derivatives, serving as models for saframycins and potentially other pharmacologically active molecules (Saito et al., 1997).
Potential Antiviral and Anticancer Properties
Derivatives similar to this compound have been isolated from marine-derived actinomycete Streptomyces sp., showing modest antivirus activity against influenza A (H1N1) virus, hinting at the potential for these compounds to be developed into antiviral agents (Wang et al., 2013).
Chiral Auxiliary for Asymmetric Synthesis
Compounds structurally related to this compound have been used as chiral auxiliaries in the asymmetric synthesis of α-amino acids, highlighting their utility in creating enantiomerically pure compounds, which are crucial in the development of pharmaceuticals (Bull et al., 1998).
Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
Certain 3-methyl-3,7-dihydro-purine-2,6-dione derivatives have been synthesized and characterized for their inhibitory activities against DPP-IV, a target in the treatment of type 2 diabetes. These studies indicate that modifications to the purine structure can lead to compounds with significant biological activities, potentially offering new avenues for therapeutic development (Mo et al., 2015).
Properties
IUPAC Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-(4-pentylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-4-5-6-11-27-12-14-28(15-13-27)22-24-20-19(21(30)25-23(31)26(20)3)29(22)16-18-9-7-17(2)8-10-18/h7-10H,4-6,11-16H2,1-3H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPRCZCJGANBDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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